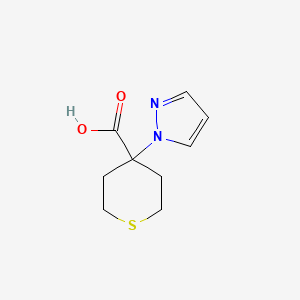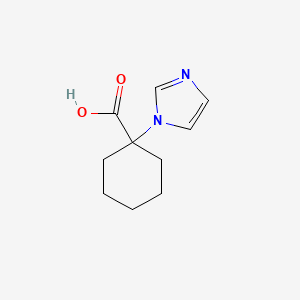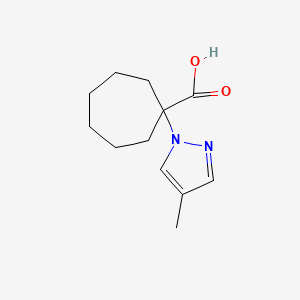
2-chloro-N-(4-ethoxy-3-fluorophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-(4-ethoxy-3-fluorophenyl)acetamide is a chemical compound that belongs to the class of amide derivatives. It is an important intermediate in the production of pharmaceuticals and agrochemicals. This compound has gained significant attention due to its potential applications in scientific research. In
Mecanismo De Acción
The mechanism of action of 2-chloro-N-(4-ethoxy-3-fluorophenyl)acetamide is not fully understood. However, it has been suggested that this compound may exert its pharmacological effects by inhibiting certain enzymes or proteins involved in disease pathways. For example, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response.
Biochemical and Physiological Effects:
Studies have shown that 2-chloro-N-(4-ethoxy-3-fluorophenyl)acetamide exhibits potent antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. It has also been reported to inhibit the growth of cancer cells in vitro and in vivo. In addition, this compound has been shown to possess anti-inflammatory activity by reducing the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-chloro-N-(4-ethoxy-3-fluorophenyl)acetamide in lab experiments is its high potency and selectivity towards certain disease targets. This compound can be easily synthesized in large quantities and can be used as a starting material for the synthesis of more complex molecules. However, one of the limitations of using this compound is its potential toxicity towards living organisms. Therefore, caution should be exercised when handling this compound in the laboratory.
Direcciones Futuras
There are several future directions for the research and development of 2-chloro-N-(4-ethoxy-3-fluorophenyl)acetamide. One of the areas of interest is the exploration of its potential as a drug candidate for the treatment of Alzheimer's disease and Parkinson's disease. Another area of interest is the development of more potent and selective analogs of this compound for the treatment of cancer and other diseases. Finally, the investigation of the mode of action and the biochemical pathways involved in the pharmacological effects of 2-chloro-N-(4-ethoxy-3-fluorophenyl)acetamide is an important area of research.
Métodos De Síntesis
The synthesis of 2-chloro-N-(4-ethoxy-3-fluorophenyl)acetamide involves the reaction of 2-chloroacetamide with 4-ethoxy-3-fluoroaniline in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The product is obtained in good yields and can be purified by recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
2-chloro-N-(4-ethoxy-3-fluorophenyl)acetamide has potential applications in scientific research, particularly in the field of medicinal chemistry. This compound has been reported to exhibit antimicrobial, antitumor, and anti-inflammatory activities. It has also been studied for its potential as a drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
Propiedades
IUPAC Name |
2-chloro-N-(4-ethoxy-3-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClFNO2/c1-2-15-9-4-3-7(5-8(9)12)13-10(14)6-11/h3-5H,2,6H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNKMEYRUHBFFHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)NC(=O)CCl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[5-Amino-1-(4-fluorophenyl)pyrazol-3-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7628259.png)
![3-[[4-(Cyanomethyl)benzoyl]-methylamino]propanoic acid](/img/structure/B7628260.png)
![4-(1,4-Diazepan-1-yl)-1-phenylpyrazolo[3,4-d]pyrimidine](/img/structure/B7628268.png)
![2-[(1-Tert-butylpyrazolo[3,4-d]pyrimidin-4-yl)amino]acetic acid](/img/structure/B7628274.png)
![[2-[[4-(dimethylamino)phenyl]methylamino]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7628281.png)




![2-Methyl-3-oxo-3-[3-(trifluoromethyl)anilino]propanoic acid](/img/structure/B7628327.png)


